REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8]1([CH2:14][CH2:15][CH2:16]CO)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(OC1C=CC(O)=CC=1)C1C=CC=CC=1>[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]>[C:1]([O:6][CH2:7][CH2:16][CH2:15][CH2:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCO
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
5.35 g
|
Type
|
catalyst
|
Smiles
|
[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A three neck round bottom flask containing a teflon coated magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
An addition funnel, thermometer, and a short path still head with thermometer and receiver flask were placed in the flask necks
|
Type
|
CUSTOM
|
Details
|
The flask was placed in an oil bath
|
Type
|
TEMPERATURE
|
Details
|
the temperature was increased until distillation
|
Type
|
ADDITION
|
Details
|
was added dropwise at the same rate as the distillate
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated for 4 hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.29 mol | |
AMOUNT: MASS | 62.8 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |